Lauroyl coenzyme A lithium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

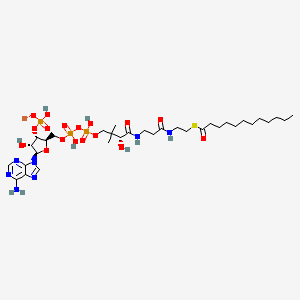

Lauroyl coenzyme A lithium salt, also known as dodecanoyl-coenzyme A lithium salt, is a long-chain fatty acyl-coenzyme A derivative. It is a crucial intermediate in lipid metabolism, involved in lipid biosynthesis and fatty acid transport. This compound plays a significant role in various biochemical processes, acting as an acyl group carrier.

准备方法

Synthetic Routes and Reaction Conditions

Lauroyl coenzyme A lithium salt is typically synthesized through the reaction of lauric acid with coenzyme A in the presence of lithium ions. The reaction involves the formation of a thioester bond between the carboxyl group of lauric acid and the thiol group of coenzyme A. The reaction conditions often include a suitable solvent, such as water or an organic solvent, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using specific microorganisms. These microorganisms are engineered to produce lauroyl coenzyme A, which is then extracted and purified to obtain the lithium salt form. The fermentation process is optimized to achieve high yields and purity of the final product.

化学反应分析

Types of Reactions

Lauroyl coenzyme A lithium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form lauroyl coenzyme A oxide.

Reduction: It can be reduced to form lauroyl coenzyme A alcohol.

Substitution: The thioester bond can be substituted with other functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles, such as amines and alcohols, can be used for substitution reactions.

Major Products Formed

Oxidation: Lauroyl coenzyme A oxide.

Reduction: Lauroyl coenzyme A alcohol.

Substitution: Various lauroyl coenzyme A derivatives depending on the nucleophile used.

科学研究应用

Biochemical Research

Metabolic Studies : Lauroyl coenzyme A lithium salt is extensively used in studies focusing on lipid metabolism. It acts as a substrate for various enzymes, including acyl-CoA synthetases and fatty acyl-CoA desaturases, facilitating the conversion of fatty acids into their respective acyl-CoA derivatives. This compound is critical for understanding the enzymatic reactions involved in fatty acid biosynthesis and transport .

Enzymatic Assays : The compound serves as a valuable tool in enzymatic assays to evaluate the activity of specific enzymes. For example, it has been utilized in assays for coenzyme A-dependent acyltransferases, providing insights into enzyme functionality and metabolic regulation .

Drug Development

This compound plays a pivotal role in drug development, particularly in synthesizing pharmaceutical compounds aimed at treating metabolic disorders. Its ability to participate in fatty acid metabolism makes it an essential component in developing drugs that target these pathways .

Cell Biology

In cell culture studies, this compound is employed to investigate cellular processes and signaling pathways. Researchers utilize this compound to gain insights into cell function and health, particularly how lipid metabolism affects cellular behavior and disease states .

Cosmetic Formulations

The properties of this compound make it beneficial in cosmetic formulations. It enhances skin absorption and provides moisturizing effects, making it a valuable ingredient in skincare products . Its role as an emollient can improve the texture and efficacy of topical applications.

Food Industry

There is potential for this compound to be explored as a food additive. Its incorporation could enhance flavor profiles and nutritional content in various food products, although more research is needed to establish its safety and efficacy in this context .

作用机制

Lauroyl coenzyme A lithium salt functions as an acyl group carrier, facilitating the transfer of acyl groups in various biochemical reactions. It interacts with specific enzymes, such as acyltransferases, to catalyze the transfer of the lauroyl group to target molecules. This process is essential for lipid biosynthesis and fatty acid metabolism.

相似化合物的比较

Similar Compounds

Stearoyl coenzyme A lithium salt: Another long-chain fatty acyl-coenzyme A derivative involved in lipid metabolism.

Palmitoyl coenzyme A lithium salt: Similar in structure and function, but with a different fatty acid chain length.

Myristoyl coenzyme A lithium salt: Another derivative with a shorter fatty acid chain.

Uniqueness

Lauroyl coenzyme A lithium salt is unique due to its specific fatty acid chain length (C-12), which influences its role and efficiency in lipid metabolism and fatty acid transport. Its specific interactions with enzymes and substrates make it a valuable compound in biochemical research and industrial applications.

生物活性

Lauroyl coenzyme A lithium salt (C12-CoA) is a derivative of coenzyme A that plays a critical role in lipid metabolism and fatty acid biosynthesis. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is a long-chain fatty acyl-CoA ester with the molecular formula C33H58N7O17P3S and a molecular weight of 955.77 g/mol. It is primarily used in biochemical research to study fatty acid metabolism and associated pathways . The compound is synthesized for various applications, including metabolic studies and as a substrate in enzymatic reactions.

Mechanisms of Biological Activity

1. Fatty Acid Metabolism:

Lauroyl CoA plays an essential role in the β-oxidation pathway, where it is involved in the breakdown of fatty acids to generate energy. Long-chain acyl-CoAs, including lauroyl-CoA, act as allosteric regulators of key enzymes such as acetyl-CoA carboxylase (ACC), which regulates fatty acid oxidation by modulating malonyl-CoA levels .

2. Activation of AMPK:

Research indicates that lauroyl-CoA can activate AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. This activation occurs through specific interactions with the AMPK β1 subunit, promoting fatty acid oxidation at physiological concentrations . The effective concentration (EC50) for activation is approximately 1 µM, highlighting its potency as an activator.

Case Study 1: Enzymatic Activity

In a study examining the effect of lauroyl-CoA on Mycobacterium tuberculosis, researchers found that it serves as a substrate for beta-ketoacyl-acyl carrier protein synthase III (FabH), which initiates fatty acid biosynthesis. The interaction was characterized using crystallography, revealing insights into the enzyme's mechanism and substrate specificity .

Case Study 2: Acyl-CoA Profiles

A study analyzing long-chain acyl-CoAs in human fibroblasts demonstrated that lauroyl-CoA contributes significantly to the acyl-CoA pool under specific metabolic conditions. This research utilized negative chemical ionization mass spectrometry to quantify various acyl-CoA intermediates, providing insights into their roles in cellular metabolism .

Data Table: Biological Activities of this compound

属性

IUPAC Name |

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-dodecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40;/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48);/q;+1/p-1/t22-,26-,27-,28+,32-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNUZMNRIPYTPZ-CDSRRKEDSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57LiN7O17P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

955.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。